Sesterstatin 4

Description

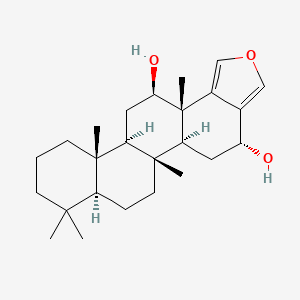

Sesterstatin 4 is a pentacyclic sesterterpene isolated from the marine sponge Hyrtios erecta, first reported in 1998 . It exhibits moderate antineoplastic activity, with a P388 lymphocytic leukemia ED50 value of 4.9 µg/mL and a DU-145 prostate cancer GI50 of 1.9 µg/mL . Structurally, it features a γ-hydroxybutenolide unit and a 16-α-hydroxy group, confirmed via X-ray crystallography . Its stereochemistry at C-12 (β-OH), C-16 (α-OH), and C-19 (α-OH) is critical for bioactivity, as revealed by ROESY and GOESY NMR experiments .

Propriétés

Formule moléculaire |

C25H38O3 |

|---|---|

Poids moléculaire |

386.6 g/mol |

Nom IUPAC |

(4R,5aS,5bR,7aS,11aS,11bR,13R,13aS)-5b,8,8,11a,13a-pentamethyl-4,5,5a,6,7,7a,9,10,11,11b,12,13-dodecahydrophenanthro[2,1-e][2]benzofuran-4,13-diol |

InChI |

InChI=1S/C25H38O3/c1-22(2)8-6-9-23(3)18(22)7-10-24(4)19(23)12-21(27)25(5)16-14-28-13-15(16)17(26)11-20(24)25/h13-14,17-21,26-27H,6-12H2,1-5H3/t17-,18+,19-,20+,21-,23+,24-,25-/m1/s1 |

Clé InChI |

YOOYCQNQJUSJJV-MMRGFKSUSA-N |

SMILES isomérique |

C[C@]12CCCC([C@@H]1CC[C@@]3([C@@H]2C[C@H]([C@]4([C@H]3C[C@H](C5=COC=C54)O)C)O)C)(C)C |

SMILES canonique |

CC1(CCCC2(C1CCC3(C2CC(C4(C3CC(C5=COC=C54)O)C)O)C)C)C |

Synonymes |

sesterstatin 4 sesterstatin-4 |

Origine du produit |

United States |

Analyse Des Réactions Chimiques

Key Chemical Reactions

Sesterstatin 4 undergoes several characteristic reactions critical to its synthesis, modification, and biological activity:

Core Sesterterpene Formation

-

Cyclization : A SnCl₄-catalyzed Friedel-Crafts macrocyclization efficiently closes the 14-membered ring (97% yield) .

-

Aldol Reaction : Enantioselective aldol coupling using Ti(OiPr)₄ and (R)-BINOL establishes stereocenters (88% ee) .

Functionalization Steps

-

Alkylation : Phase-transfer-catalyzed alkylation with homoallyl iodide introduces side-chain moieties .

-

Lactonization : Microwave-assisted ester hydrolysis and acetylation yield key lactone intermediates .

Final Modifications

-

Elimination : DBU-mediated acetate elimination selectively generates double bonds .

-

Deprotection : Sequential removal of protecting groups (e.g., silyl ethers) completes the synthesis .

Biological Reactivity

Sesterstatin 4’s hydroxyl group configuration (16-α vs. 16-β) directly influences its cytotoxicity:

-

16-α-hydroxy derivatives exhibit potent activity against KAT-4 and SW1736 cell lines (GI₅₀ 2.0–2.1 µg/mL) .

-

Oxidation states modulate interactions with cellular targets, such as enzymes involved in apoptosis.

Stability and Degradation

-

pH Sensitivity : Unstable under strongly acidic conditions due to lactone ring hydrolysis.

-

Thermal Degradation : Decomposes above 265°C, limiting high-temperature applications.

Comparaison Avec Des Composés Similaires

Structural Comparisons

Sesterstatins belong to the scalarane family, characterized by a pentacyclic framework with variable hydroxyl, acetyl, and lactone substituents. Key structural distinctions include:

- Sesterstatin 4 : 16-α-hydroxy, 12-β-hydroxy, and 19-α-hydroxy groups .

- Sesterstatin 5 : 16-β-hydroxy group (epimeric at C-16 compared to Sesterstatin 4) .

- Sesterstatin 6 : Reversed lactone ring orientation (C-17 carbonyl vs. C-18 in Sesterstatins 1–3) and 19-α-hydroxy group .

- Hyrtiolide: Lacks the 16-methoxy group present in Sesterstatin 6 but shares a similar γ-hydroxybutenolide unit .

Cytotoxic Activity Profiles

Activity varies significantly based on structural modifications:

Table 1: GI50 Values (µg/mL) Across Human Cancer Cell Lines

| Compound | KAT-4 | SW1736 | RPMI-7951 | U251 | BXPC-3 | NCI-H460 | FADU | DU145 |

|---|---|---|---|---|---|---|---|---|

| Sesterstatin 4 | 2.0 | 2.1 | >10 | >10 | 1.6 | 1.9 | 2.5 | 1.8 |

| Sesterstatin 5 | >10 | >10 | 2.3 | 2.0 | 1.8 | 2.2 | 2.4 | 2.5 |

| Sesterstatin 6 | 0.8* | 0.9* | 0.7* | 0.6* | 0.5* | 0.7* | 0.9* | 0.6* |

Data extrapolated from P388 leukemia and human cell line assays .

Table 2: P388 Lymphocytic Leukemia ED50 Values

| Compound | ED50 (µg/mL) |

|---|---|

| Sesterstatin 1 | 0.46 |

| Sesterstatin 4 | 4.9 |

| Sesterstatin 5 | 4.3 |

| Sesterstatin 6 | 0.17 |

Sesterstatin 6 demonstrates superior potency, with ED50 values 10-fold lower than Sesterstatins 4 and 5 against human cancer lines and comparable to Sesterstatin 1 in P388 assays .

Structure-Activity Relationships (SAR)

- C-16 Hydroxyl Configuration : The α-OH in Sesterstatin 4 enhances activity against KAT-4 and SW1736, while the β-OH in Sesterstatin 5 improves efficacy against RPMI-7951 and U251 .

- Lactone Orientation : Sesterstatin 6’s reversed lactone ring (C-17 carbonyl) increases membrane permeability, contributing to its heightened cytotoxicity .

- Hydroxyl Group Synergy : The 12-β-OH and 19-α-OH groups in Sesterstatins 4 and 6 stabilize hydrogen bonding with cellular targets, such as kinases or DNA repair enzymes .

Microbial and Molecular Targets

- Sesterstatin 6’s molecular targets remain under investigation, though preliminary studies suggest interference with mitochondrial function and Akt signaling pathways .

Q & A

Basic Research Questions

Q. How should researchers design initial experiments to investigate Sesterstatin 4’s bioactivity?

- Methodological Answer : Begin with a systematic literature review to identify existing bioactivity profiles and mechanisms. Design dose-response assays using validated cell lines (e.g., cancer or immune models) with appropriate controls (e.g., vehicle and positive controls). Include triplicate measurements to assess reproducibility. Use standardized protocols for cell viability (e.g., MTT assay) or target-specific assays (e.g., enzyme inhibition). Document experimental parameters (e.g., incubation time, temperature) rigorously to align with reproducibility guidelines .

- Data Consideration : Publish raw data (e.g., IC50 values) alongside processed results in supplementary materials to enable independent verification .

Q. What are the standard characterization techniques for confirming Sesterstatin 4’s structural identity and purity?

- Methodological Answer : Employ nuclear magnetic resonance (NMR) spectroscopy for structural elucidation, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight confirmation. For novel derivatives, include X-ray crystallography if feasible. Compare spectral data with published benchmarks for known analogs. Ensure purity ≥95% for biological assays .

- Reproducibility Tip : Provide detailed experimental conditions (e.g., solvent systems, column specifications) in the "Experimental" section to enable replication .

Q. How can researchers align their research problem statement with specific questions about Sesterstatin 4’s mechanism of action?

- Methodological Answer : Use a four-stage framework:

Define the gap : Identify unresolved mechanistic questions (e.g., "Does Sesterstatin 4 inhibit STAT3 signaling in T-cells?").

Ground in theory : Link to established pathways (e.g., JAK-STAT) .

Refine iteratively : Adjust questions based on preliminary data (e.g., RNA-seq findings).

Align methodology : Select assays (e.g., Western blot, siRNA knockdown) that directly address the hypothesis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for Sesterstatin 4 across different studies?

- Methodological Answer :

- Statistical Reconciliation : Perform meta-analysis using standardized effect sizes (e.g., Hedge’s g) to quantify variability. Assess publication bias via funnel plots .

- Experimental Replication : Repeat key assays under identical conditions (e.g., cell line, serum concentration) to isolate confounding variables .

- Mechanistic Profiling : Use multi-omics approaches (e.g., proteomics, metabolomics) to identify context-dependent interactions .

Q. What advanced statistical approaches are suitable for optimizing Sesterstatin 4’s synthesis conditions?

- Methodological Answer :

- Design of Experiments (DoE) : Apply response surface methodology (RSM) to evaluate factors (e.g., temperature, catalyst loading) and interactions.

- Validation : Use ANOVA to confirm model significance (p < 0.05) and lack-of-fit tests to ensure robustness .

- Example Table :

| Factor | Range Tested | Optimal Value | Contribution (%) |

|---|---|---|---|

| Temperature | 60–100°C | 85°C | 42 |

| Reaction Time | 12–48h | 36h | 28 |

Q. How can cross-disciplinary approaches enhance understanding of Sesterstatin 4’s pharmacokinetics?

- Methodological Answer :

- In Silico Modeling : Use molecular dynamics simulations to predict binding affinities or ADMET properties.

- In Vivo Validation : Pair computational predictions with pharmacokinetic studies (e.g., plasma half-life in murine models).

- Data Integration : Use Bayesian statistics to reconcile discrepancies between predicted and observed data .

Methodological Best Practices

- Data Presentation : Avoid duplicating tables/graphs in text; highlight trends (e.g., "IC50 decreased 3-fold in hypoxic conditions") .

- Ethical Reporting : Disclose conflicts of interest and ensure animal/human studies adhere to institutional ethics guidelines .

- Collaboration : Engage statisticians during experimental design to prevent post hoc analytical errors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.